5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Description

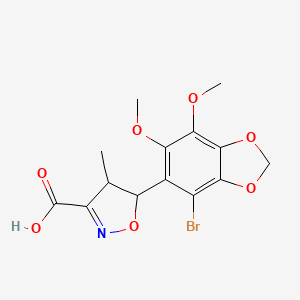

This compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a 1,3-benzodioxol moiety substituted with bromo and methoxy groups at positions 4, 6, and 6. Its structural complexity arises from the benzodioxol ring’s electron-rich aromatic system and the steric effects of the methyl group on the isoxazoline ring .

Properties

CAS No. |

936083-41-9 |

|---|---|

Molecular Formula |

C14H14BrNO7 |

Molecular Weight |

388.17 g/mol |

IUPAC Name |

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C14H14BrNO7/c1-5-8(14(17)18)16-23-9(5)6-7(15)11-13(22-4-21-11)12(20-3)10(6)19-2/h5,9H,4H2,1-3H3,(H,17,18) |

InChI Key |

MWEVUXJHTNMXQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(ON=C1C(=O)O)C2=C(C(=C3C(=C2Br)OCO3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps:

Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of appropriate precursors.

Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

Final Coupling: The final step involves coupling the benzodioxole and oxazole rings through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents on the benzodioxol or isoxazoline rings, influencing electronic properties, solubility, and intermolecular interactions. Below is a detailed analysis based on homologous compounds identified in the literature.

Table 1: Structural Comparison with Analogs

Key Findings

Methoxy positional isomerism (6,7- vs. 4,7-dimethoxy) alters electron distribution in the benzodioxol ring, which could influence hydrogen-bonding capacity and solubility .

Polarity and Solubility :

- The carboxylic acid group in all analogs confers high polarity, but substituents like benzyloxy or halogens modulate lipophilicity. For example, the benzyloxy analog may exhibit better cell membrane penetration but poorer aqueous solubility than the target compound .

The bromine atom’s heavy-atom effect could facilitate X-ray diffraction studies.

Hydrogen-Bonding Patterns :

- The target compound’s methoxy and carboxylic acid groups can participate in hydrogen-bonding networks, as described in graph-set analysis methodologies . In contrast, halogenated analogs may rely more on halogen bonding for crystal stabilization.

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as cycloaddition or coupling reactions, as seen in the preparation of oxadiazoles .

Biological Activity

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound known for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a brominated benzodioxole moiety and an oxazole ring. Its IUPAC name is this compound. The molecular formula is with a molecular weight of 402.2 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H16BrN3O6 |

| Molecular Weight | 402.2 g/mol |

| LogP | 1.486 |

| Polar Surface Area | 103.468 Ų |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Bromination : The starting material, 6,7-dimethoxy-1,3-benzodioxole, undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Formation of the Oxazole Ring : The brominated product is reacted with an oxazole precursor under acidic or basic conditions.

- Carboxylic Acid Formation : Final modifications yield the carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The brominated benzodioxole moiety is hypothesized to enhance binding affinity to these targets.

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance:

- Case Study : A study demonstrated that similar compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Test Results : In vitro studies revealed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential has been explored in several studies:

Research Findings

Recent studies have focused on the compound's pharmacological profiles and therapeutic applications:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Effects | Reduces cytokine levels in inflammatory models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.